![molecular formula C49H59ClN8O8S2 B10832090 2-[3-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]propoxy]ethyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B10832090.png)

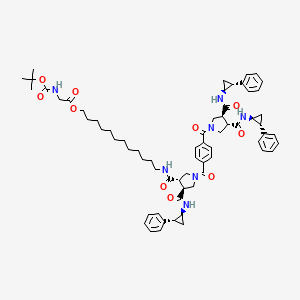

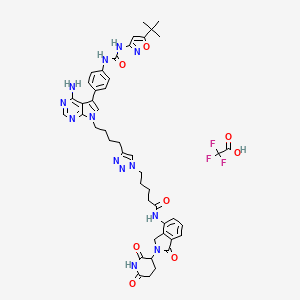

2-[3-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]propoxy]ethyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

OARV-771 ist eine Verbindung, die als Proteolyse-Targeting-Chimäre (PROTAC) klassiert ist und speziell für den Abbau von Bromodomänen- und Extra-terminal-Domänen-Proteinen (BET) entwickelt wurde. BET-Proteine, darunter BRD2, BRD3 und BRD4, spielen eine entscheidende Rolle bei der Regulation der Genexpression, indem sie acetylierte Lysinreste an Histon-Schwänzen erkennen. OARV-771 ist ein potenter BET-Degrader mit verbesserter Zellpermeabilität, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von OARV-771 beinhaltet die Konjugation eines Liganden für die BET-Proteine mit einem Liganden für das von-Hippel-Lindau-Protein (VHL), einer E3-Ubiquitin-Ligase. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Synthese des BET-Liganden: Dies beinhaltet die Herstellung eines kleinen Moleküls, das spezifisch an die BET-Proteine binden kann.

Synthese des VHL-Liganden: Dies beinhaltet die Herstellung eines Moleküls, das das VHL-Protein rekrutieren kann.

Linker-Anbindung: Ein Linker-Molekül wird verwendet, um den BET-Liganden und den VHL-Liganden zu verbinden und so das endgültige PROTAC-Molekül zu bilden.

Die Reaktionsbedingungen für diese Schritte beinhalten oft Standardtechniken der organischen Synthese, einschließlich Kondensationsreaktionen, Kupplungsreaktionen und Reinigungsschritten wie Chromatographie .

Industrielle Produktionsmethoden

Die industrielle Produktion von OARV-771 würde die Skalierung des oben beschriebenen Synthesewegs erfordern. Dies würde eine Optimierung der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS) würden zur Qualitätskontrolle und Überprüfung der Struktur der Verbindung verwendet .

Chemische Reaktionsanalyse

Arten von Reaktionen

OARV-771 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Bindung an BET-Proteine: Der BET-Ligandenanteil von OARV-771 bindet an die Bromodomänen von BRD2, BRD3 und BRD4.

Rekrutierung des VHL-Proteins: Der VHL-Ligandenanteil von OARV-771 rekrutiert das VHL-Protein, das Teil des Ubiquitin-Proteasom-Systems ist.

Häufige Reagenzien und Bedingungen

Die bei der Synthese von OARV-771 verwendeten gängigen Reagenzien umfassen:

- BET-Liganden

- VHL-Liganden

- Linker-Moleküle

- Lösungsmittel wie Dimethylsulfoxid (DMSO)

Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, inerte Atmosphären (z. B. Stickstoff oder Argon) und spezifische pH-Werte, um die Stabilität und Reaktivität der Zwischenprodukte zu gewährleisten .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus den Reaktionen mit OARV-771 gebildet wird, ist der Abbau von BET-Proteinen. Dies führt zu einer Reduktion der BET-Proteinspiegel in Zellen, was nachgeschaltete Auswirkungen auf die Genexpression und zelluläre Prozesse haben kann .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of OARV-771 involves the conjugation of a ligand for the BET proteins with a ligand for the von Hippel-Lindau (VHL) protein, which is an E3 ubiquitin ligase. The synthetic route typically includes the following steps:

Synthesis of the BET ligand: This involves the preparation of a small molecule that can specifically bind to the BET proteins.

Synthesis of the VHL ligand: This involves the preparation of a molecule that can recruit the VHL protein.

Linker attachment: A linker molecule is used to connect the BET ligand and the VHL ligand, forming the final PROTAC molecule.

The reaction conditions for these steps often involve standard organic synthesis techniques, including condensation reactions, coupling reactions, and purification steps such as chromatography .

Industrial Production Methods

Industrial production of OARV-771 would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be used for quality control and verification of the compound’s structure .

Analyse Chemischer Reaktionen

Types of Reactions

OARV-771 undergoes several types of chemical reactions, including:

Binding to BET proteins: The BET ligand portion of OARV-771 binds to the bromodomains of BRD2, BRD3, and BRD4.

Recruitment of VHL protein: The VHL ligand portion of OARV-771 recruits the VHL protein, which is part of the ubiquitin-proteasome system.

Common Reagents and Conditions

The common reagents used in the synthesis of OARV-771 include:

- BET ligands

- VHL ligands

- Linker molecules

- Solvents such as dimethyl sulfoxide (DMSO)

The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels to ensure the stability and reactivity of the intermediates .

Major Products Formed

The major product formed from the reactions involving OARV-771 is the degradation of BET proteins. This leads to the reduction of BET protein levels in cells, which can have downstream effects on gene transcription and cellular processes .

Wissenschaftliche Forschungsanwendungen

OARV-771 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: Es wurde gezeigt, dass OARV-771 in Krebszellen einen Zellzyklusarrest und Apoptose induziert, was es zu einem potenziellen Therapeutikum für verschiedene Krebsarten macht, darunter Leberzellkarzinom und kastrationsresistentes Prostatakarzinom

Arzneimittelentwicklung: OARV-771 dient als Modellverbindung für die Entwicklung anderer PROTACs, die auf verschiedene Proteine abzielen, und liefert Einblicke in die Gestaltung und Optimierung dieser Moleküle.

Wirkmechanismus

OARV-771 übt seine Wirkungen über den folgenden Mechanismus aus:

Ubiquitinierung und Abbau: Die Rekrutierung des VHL-Proteins führt zur Ubiquitinierung der BET-Proteine, wodurch sie für den Abbau durch das Proteasom markiert werden.

Reduktion der BET-Proteinspiegel: Der Abbau von BET-Proteinen führt zu einer Reduktion der Spiegel dieser Proteine in Zellen, was zu Veränderungen in der Genexpression und zellulären Prozessen führt

Wirkmechanismus

OARV-771 exerts its effects through the following mechanism:

Ubiquitination and degradation: The recruitment of the VHL protein leads to the ubiquitination of the BET proteins, marking them for degradation by the proteasome.

Reduction of BET protein levels: The degradation of BET proteins results in reduced levels of these proteins in cells, leading to changes in gene transcription and cellular processes

Vergleich Mit ähnlichen Verbindungen

OARV-771 ist einzigartig unter den BET-Degradern aufgrund seiner verbesserten Zellpermeabilität und potenten Aktivität. Zu ähnlichen Verbindungen gehören:

MZ1: Ein BET-Degrader mit einem anderen Liganden für die BET-Proteine und einer anderen Linkerstruktur.

dBET1: Ein BET-Degrader mit einem anderen Liganden für das VHL-Protein und einer anderen Linkerstruktur.

Im Vergleich zu diesen Verbindungen hat OARV-771 in Zellmodellen eine verbesserte Wirksamkeit und eine bessere Zellpermeabilität gezeigt, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .

Eigenschaften

Molekularformel |

C49H59ClN8O8S2 |

|---|---|

Molekulargewicht |

987.6 g/mol |

IUPAC-Name |

2-[3-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]propoxy]ethyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |

InChI |

InChI=1S/C49H59ClN8O8S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)53-37(45-56-55-31(5)58(45)48)23-40(61)66-21-20-64-18-9-19-65-25-39(60)54-44(49(6,7)8)47(63)57-24-36(59)22-38(57)46(62)52-28(2)32-10-12-34(13-11-32)43-29(3)51-26-67-43/h10-17,26,28,36-38,44,59H,9,18-25H2,1-8H3,(H,52,62)(H,54,60)/t28-,36+,37-,38-,44+/m0/s1 |

InChI-Schlüssel |

CWTFXHWWWKKEQI-QQRWPDCKSA-N |

Isomerische SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OCCOCCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C |

Kanonische SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diazanium;[[(2R,3R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10832009.png)

![(1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B10832027.png)

![1-[3-[[2-[3-(Benzenesulfonamido)phenyl]-2-hydroxyethyl]amino]-3-methylbutyl]indole-5-carboxylic acid](/img/structure/B10832030.png)

![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10832051.png)

![5-[[9-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10832063.png)

![(3R,5S)-1-[[7-[(3S,5R)-3,5-dimethylpiperidin-1-yl]sulfonyl-9,10-dinitroso-9,10-dihydroanthracen-2-yl]sulfonyl]-3,5-dimethylpiperidine](/img/structure/B10832064.png)

![(6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B10832076.png)

![N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-4-[[4-(1-propylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]benzamide](/img/structure/B10832079.png)

![1-{3-[(R)-2-[3-(phenylsulphonylamino)-phenyl]-2-hydroxy-ethylamino]-3-methyl-butyl}-1H-indole-5-carboxylic acid](/img/structure/B10832098.png)